3-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Lipophilicity Drug-likeness ADME Prediction

Order 3-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921869-29-6, CID 41644417) for your kinase inhibitor program. This meta-chloro benzofuran-thiazole-benzamide hybrid provides a unique electronic and steric profile distinct from its para-chloro (CAS 921550-07-4) and meta-bromo (CAS 921869-35-4) analogs, enabling systematic SAR deconvolution of halogen position and identity effects on PI3Kα target engagement. Pair with positional isomers to map kinase selectivity cliffs. Suitable for docking studies, phenotypic antiproliferative screening (MCF-7, HePG2, Hela, PC3), and focused library design. Computationally tractable single-conformer scaffold with 4 rotatable bonds and moderate lipophilicity (XLogP3-AA = 4.8) for cell-based assays at 10–50 µM in DMSO.

Molecular Formula C19H13ClN2O3S
Molecular Weight 384.83
CAS No. 921869-29-6
Cat. No. B2731887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
CAS921869-29-6
Molecular FormulaC19H13ClN2O3S
Molecular Weight384.83
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C19H13ClN2O3S/c1-24-15-7-3-4-11-9-16(25-17(11)15)14-10-26-19(21-14)22-18(23)12-5-2-6-13(20)8-12/h2-10H,1H3,(H,21,22,23)
InChIKeyDEWFMWYBSZFXFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (921869-29-6): Structural Identity and Physicochemical Profile for Preclinical Procurement


3-Chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (PubChem CID 41644417) is a fully synthetic small-molecule hybrid incorporating benzofuran, thiazole, and meta-chlorobenzamide pharmacophores within a single planar scaffold [1]. The compound possesses a molecular formula of C₁₉H₁₃ClN₂O₃S, a molecular weight of 384.8 g·mol⁻¹, a computed XLogP3-AA of 4.8, and a topological polar surface area of 92.6 Ų, placing it within drug-like chemical space favorable for membrane permeability and target engagement [1]. It is catalogued in the PubChem database under CID 41644417 and in Akos Screening Libraries as AKOS024631279, indicating its availability as a research-grade screening compound for target-based or phenotypic discovery programs [1].

Why Generic Substitution of 3-Chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (921869-29-6) Is Not Supported by Current Evidence


Within the benzofuran-thiazole-benzamide chemotype, minor structural perturbations—such as halogen position (meta vs. para), halogen identity (Cl vs. Br), or alkoxy chain length (methoxy vs. ethoxy)—can profoundly alter kinase selectivity profiles, cellular potency, and pharmacokinetic behavior, as demonstrated across multiple benzofuran-thiazole hybrid series targeting PI3Kα [1] and Bcr-Abl kinases [2]. Consequently, assuming functional equivalence between 3-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide and its positional isomer (4-chloro, CAS 921550-07-4), halogen-substituted analog (3-bromo, CAS 921869-35-4), or alkoxy variant (7-ethoxy, CAS 921797-44-6) without experimental validation introduces unacceptable risk in target engagement studies, SAR campaigns, and biological assay interpretation [1][2]. The limited publicly available head-to-head data for this specific scaffold, however, necessitates that procurement decisions be grounded in fit-for-purpose physicochemical characterization and project-specific screening requirements rather than inferred potency differentials.

Quantitative Differentiation Evidence for 3-Chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (921869-29-6)


Physicochemical Differentiation: Lipophilicity (XLogP3-AA) vs. Positional Isomer 4-Chloro Analog (CAS 921550-07-4)

The meta-chloro substitution on the benzamide ring of the target compound (3-Cl) yields a computed XLogP3-AA of 4.8, which is identical to its para-chloro positional isomer (CAS 921550-07-4; also XLogP3-AA 4.8) as both share the same molecular formula (C₁₉H₁₃ClN₂O₃S) and atom composition [1][2]. However, the positional difference in chlorine substitution (meta vs. para) alters the electronic distribution across the benzamide pharmacophore, which can differentiate hydrogen-bonding interactions with kinase hinge regions and influence metabolic stability [3]. The target compound's topological polar surface area (TPSA) is 92.6 Ų, consistent with moderate membrane permeability potential, though no direct experimental PAMPA or Caco-2 data are publicly available for either compound [1].

Lipophilicity Drug-likeness ADME Prediction

Halogen-Dependent Reactivity Differentiation: 3-Chloro vs. 3-Bromo Analog (CAS 921869-35-4)

The target compound features a meta-chloro substituent (C–Cl bond dissociation energy ~397 kJ·mol⁻¹), contrasting with the 3-bromo analog (CAS 921869-35-4; C–Br BDE ~280 kJ·mol⁻¹) [1]. This ~117 kJ·mol⁻¹ difference in carbon-halogen bond strength renders the bromo analog more susceptible to metabolic debromination and oxidative displacement by CYP450 enzymes, while the chloro substituent provides greater metabolic stability in hepatic microsomal assays commonly used for lead optimization [2]. In benzofuran-thiazole hybrid series, halogen identity has been shown to modulate PI3Kα inhibitory potency by up to 5-fold (e.g., IC₅₀ shifts from 4.1 µM to >20 µM depending on substitution pattern), though these values derive from structurally distinct analogs and not from a direct head-to-head comparison of the two compounds in question [3].

Halogen bonding Reactivity Metabolic Stability

Alkoxy Chain Length Impact on Target Engagement: 7-Methoxy vs. 7-Ethoxy Analog (CAS 921797-44-6)

The 7-methoxy substituent on the benzofuran ring of the target compound provides a smaller hydrophobic footprint compared to the 7-ethoxy analog (CAS 921797-44-6), which introduces an additional methylene unit [1]. In benzofuran-thiazole hybrid series targeting PI3Kα, variations in alkoxy chain length at the benzofuran 7-position have been shown to modulate both enzyme inhibitory potency and selectivity across the PI3K isoform family, with smaller alkoxy groups generally favoring PI3Kα over PI3Kβ/γ/δ isoforms due to steric constraints within the ATP-binding pocket [2]. While no direct side-by-side comparison of these two specific compounds exists in the public domain, the 7-methoxy group aligns with the substructure of compounds 8 and 9 from Kassab et al. (2021), which demonstrated PI3Kα IC₅₀ values of 4.1 µM and 7.8 µM respectively, compared to the reference inhibitor LY294002 (IC₅₀ = 6.18 µM) [2].

Structure-Activity Relationship Hydrophobic pocket Kinase selectivity

Scaffold-Based Inference: Benzofuran-Thiazole-Benzamide Chemotype Demonstrates Multi-Target Kinase Inhibition Potential

The benzofuran-thiazole-benzamide chemotype, to which the target compound belongs, has demonstrated reproducible anticancer activity across multiple cell lines and kinase targets in the published literature [1][2]. Compounds 8 and 9 from Kassab et al. (2021), which share the core benzofuran-thiazole scaffold with the target compound, exhibited IC₅₀ values of 6.55–13.14 µM against MCF-7, HePG2, Hela, and PC3 cancer cell lines, with PI3Kα inhibitory IC₅₀ values of 4.1 µM and 7.8 µM respectively [1]. In a separate chemical series, thiazolamide-benzamide derivatives demonstrated broad-spectrum Bcr-Abl kinase inhibition, with certain analogs achieving sub-micromolar potency against both wild-type and T315I mutant Bcr-Abl [2]. While the specific 3-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide has not been individually profiled in these studies, the scaffold-level evidence establishes the biological relevance of this chemotype for kinase-targeting and antiproliferative screening campaigns [1][2].

Kinase inhibition Anticancer activity Multi-target pharmacology

Optimal Research Application Scenarios for 3-Chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (921869-29-6)


Kinase Inhibitor Screening Libraries for PI3K-Akt-mTOR Pathway Exploration

Based on the demonstrated PI3Kα inhibitory activity of structurally related benzofuran-thiazole hybrids (IC₅₀ = 4.1–7.8 µM) [1], this compound is a rational inclusion in focused kinase inhibitor screening decks targeting the PI3K-Akt-mTOR signaling axis. Its meta-chloro substitution and 7-methoxy benzofuran motif align with pharmacophoric features identified in docking studies that show favorable interactions with Val851 in the PI3Kα active site [1]. Users should pair this compound with its positional isomer (4-chloro, CAS 921550-07-4) and halogen variant (3-bromo, CAS 921869-35-4) to establish preliminary SAR within the screening cascade.

Antiproliferative Phenotypic Screening Against Solid Tumor Cell Lines

The benzofuran-thiazole-benzamide chemotype has demonstrated reproducible antiproliferative effects across MCF-7 (breast), HePG2 (liver), Hela (cervical), and PC3 (prostate) cancer cell lines with IC₅₀ values in the 4–17 µM range for optimized analogs [1]. The target compound, as an unoptimized member of this chemotype, is suitable for inclusion in medium-throughput phenotypic screening cascades aimed at identifying novel antiproliferative chemotypes. Its moderate lipophilicity (XLogP3-AA = 4.8) [2] suggests acceptable solubility for cell-based assays at screening concentrations of 10–50 µM in DMSO stocks.

Structure-Activity Relationship (SAR) Probe for Halogen Position Effects in Benzamide-Containing Kinase Inhibitors

The meta-chloro substitution pattern on the benzamide ring provides a distinct electronic and steric profile compared to para-chloro (CAS 921550-07-4) and meta-bromo (CAS 921869-35-4) analogs [2]. This compound serves as an ideal SAR probe to deconvolute the contribution of halogen position and identity to target binding, selectivity, and metabolic stability in medicinal chemistry optimization programs targeting kinases or other ATP-utilizing enzymes.

Computational Docking and Molecular Dynamics Studies of Benzofuran-Thiazole Hybrid Binding Modes

With its well-defined single-conformer structure (canonicalized SMILES: COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Cl) and moderate molecular complexity (heavy atom count = 26, rotatable bonds = 4) [2], this compound is computationally tractable for molecular docking and molecular dynamics simulations. It is well-suited for virtual screening campaigns and binding mode prediction studies aimed at understanding the conformational preferences of benzofuran-thiazole-benzamide hybrids within kinase ATP-binding pockets.

Quote Request

Request a Quote for 3-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.